molecular formula C9H9ClO2 B133752 Methyl 3-chloro-5-methylbenzoate CAS No. 153203-53-3

Methyl 3-chloro-5-methylbenzoate

Cat. No.: B133752
CAS No.: 153203-53-3
M. Wt: 184.62 g/mol
InChI Key: KEVTYTACXUBFFR-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom and a methyl group. This compound is primarily used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-methylbenzoate can be synthesized through the esterification of 3-chloro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is typically refluxed for 12 hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

    Ester Hydrolysis: 3-chloro-5-methylbenzoic acid and methanol.

    Oxidation: 3-chloro-5-methylbenzoic acid.

Scientific Research Applications

Methyl 3-chloro-5-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methyl groups on the benzene ring influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzoate
  • Methyl 4-chloro-5-methylbenzoate
  • Methyl 3-methylbenzoate

Uniqueness

Methyl 3-chloro-5-methylbenzoate is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which affects its chemical reactivity and physical properties. This unique structure makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

methyl 3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVTYTACXUBFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599927
Record name Methyl 3-chloro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153203-53-3
Record name Methyl 3-chloro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

147.2 g (0.86 mole) of 3-chloro-5-methylbenzoic acid previously prepared were suspended in 250 ml of methanol and warmed up to 35° C. with stirring. To the resulting suspension were added slowly 113 g (0.95 mole) of thionyl chloride keeping the temperature below 60° C. (cooling by ice bath). When addition was completed, the resulting mixture was refluxed for 1 hour, then stirred and cooled down to room temperature. The solvent was removed in the rotovap and the residue poured into water. The resulting aqueous suspension was extracted with ethyl ether (2×750 ml). The combined organic extracts were washed with 2% aqueous sodium hydroxide (3×150 ml), followed by water (1×200 ml), and then brine (1×200 ml), dried over anhydrous sodium sulfate and then concentrated in the rotavap to give the expected Methyl-3-chloro-5-methylbenzoate (154.6 g, 97% purity), used as such in the next step.
Quantity
147.2 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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